N-[2-(3-methoxyphenoxy)ethyl]-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide
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Overview
Description
N-[2-(3-methoxyphenoxy)ethyl]-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinoline core, a sulfonamide group, and a methoxyphenoxyethyl side chain. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-methoxyphenoxy)ethyl]-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, where an anthranilic acid derivative reacts with an aldehyde under acidic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the quinoline derivative with a sulfonyl chloride in the presence of a base such as pyridine.
Attachment of the Methoxyphenoxyethyl Side Chain: The final step involves the nucleophilic substitution reaction between the sulfonamide-quinoline intermediate and 3-methoxyphenoxyethyl bromide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-methoxyphenoxy)ethyl]-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate.
Reduction: The quinoline core can be reduced to a tetrahydroquinoline using hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Potassium carbonate as a base in an organic solvent like dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of tetrahydroquinoline derivatives.
Substitution: Formation of various substituted sulfonamide derivatives.
Scientific Research Applications
N-[2-(3-methoxyphenoxy)ethyl]-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[2-(3-methoxyphenoxy)ethyl]-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The quinoline core can intercalate into DNA, disrupting its function and leading to potential anticancer effects. Additionally, the methoxyphenoxyethyl side chain can interact with cell membrane receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(3-methoxyphenoxy)ethyl]-2,2-diphenylacetamide
- 3-methoxy-N-[2-(3-methoxyphenoxy)ethyl]benzamide
- 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone
Uniqueness
N-[2-(3-methoxyphenoxy)ethyl]-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide is unique due to its combination of a quinoline core, sulfonamide group, and methoxyphenoxyethyl side chain. This unique structure imparts distinct chemical reactivity and potential biological activities that are not observed in similar compounds. The presence of the sulfonamide group, in particular, enhances its potential as an enzyme inhibitor and therapeutic agent.
Properties
Molecular Formula |
C18H20N2O5S |
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Molecular Weight |
376.4 g/mol |
IUPAC Name |
N-[2-(3-methoxyphenoxy)ethyl]-2-oxo-3,4-dihydro-1H-quinoline-6-sulfonamide |
InChI |
InChI=1S/C18H20N2O5S/c1-24-14-3-2-4-15(12-14)25-10-9-19-26(22,23)16-6-7-17-13(11-16)5-8-18(21)20-17/h2-4,6-7,11-12,19H,5,8-10H2,1H3,(H,20,21) |
InChI Key |
BXSDDZRUVAQJSZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC=C1)OCCNS(=O)(=O)C2=CC3=C(C=C2)NC(=O)CC3 |
Origin of Product |
United States |
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